Carbonic Anhydrase II Inhibition: Cyclopropanesulfonamide vs. Methanesulfonamide Tail
In a direct comparative study using stopped-flow CO₂ hydration assays, the cyclopropanesulfonamide derivative exhibited a 4.2-fold improvement in CA II inhibition (Ki = 8.3 nM) relative to its direct methanesulfonamide analog (Ki = 35.0 nM). This gain is attributed to optimized van der Waals contacts between the cyclopropane ring and a hydrophobic cleft defined by Phe131 and Val135, as confirmed by X-ray crystallography [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 8.3 nM |
| Comparator Or Baseline | N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide, Ki = 35.0 nM |
| Quantified Difference | 4.2-fold lower Ki (higher potency) |
| Conditions | Stopped-flow CO₂ hydration assay, pH 7.4, 25 °C, recombinant human CA II |
Why This Matters
A 4.2-fold potency difference at the enzymatic level can translate into significantly lower effective concentrations in cellular assays, reducing off-target risk and improving the therapeutic window in CA II-targeted programs.
- [1] Alterio, V.; Di Fiore, A.; D'Ambrosio, K.; Supuran, C. T.; De Simone, G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 2012, 112, 4421–4468. View Source
